molecular formula C17H19N9 B12249700 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12249700
M. Wt: 349.4 g/mol
InChI Key: JYHJIMBTJUUOGS-UHFFFAOYSA-N
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Description

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and an imidazo[1,2-b]pyridazine moiety, linked through a piperazine ring. The presence of these heterocyclic structures imparts the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The imidazo[1,2-b]pyridazine moiety is then synthesized separately, often involving the condensation of suitable starting materials followed by cyclization. The final step involves the coupling of the two heterocyclic units via a piperazine linker, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination .

Chemical Reactions Analysis

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to modulate other signaling pathways, such as those involving NF-κB and IL-6, further contributes to its biological effects .

Comparison with Similar Compounds

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19N9

Molecular Weight

349.4 g/mol

IUPAC Name

1-methyl-4-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H19N9/c1-12-10-26-14(21-12)3-4-15(22-26)24-5-7-25(8-6-24)17-13-9-20-23(2)16(13)18-11-19-17/h3-4,9-11H,5-8H2,1-2H3

InChI Key

JYHJIMBTJUUOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C

Origin of Product

United States

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